molecular formula C22H24F3N3O3S B283717 N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

Número de catálogo B283717
Peso molecular: 467.5 g/mol
Clave InChI: YYDBOCIBTPFLDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of the mitochondrial complex I enzyme, which is involved in the electron transport chain in cells.

Mecanismo De Acción

N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide inhibits the mitochondrial complex I enzyme, which is involved in the electron transport chain in cells. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The accumulation of ROS can lead to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide-induced inhibition of mitochondrial complex I leads to a decrease in ATP production, which can result in energy depletion in cells. This depletion can lead to cell death and tissue damage. N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has been shown to induce Parkinson’s disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide in lab experiments is that it can induce Parkinson’s disease-like symptoms in animal models, allowing researchers to study the disease’s pathophysiology. However, one limitation is that N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide’s effects are not specific to the dopaminergic neurons affected in Parkinson’s disease, making it a less than ideal model for studying the disease.

Direcciones Futuras

N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide’s ability to induce Parkinson’s disease-like symptoms has led to its use in the development of new treatments for the disease. Future research could focus on developing more specific inhibitors of mitochondrial complex I that could be used to target the dopaminergic neurons affected in Parkinson’s disease. Additionally, research could focus on the role of mitochondrial dysfunction in other neurodegenerative diseases, including Alzheimer’s disease and Huntington’s disease.

Métodos De Síntesis

N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can be synthesized using a multistep process. The first step involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with morpholine to form 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline. This intermediate is then reacted with thiocarbonyldiimidazole to form the corresponding thiourea. Finally, the thiourea is reacted with 3-(propan-2-yloxy)benzoic acid to form N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide.

Aplicaciones Científicas De Investigación

N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has been used extensively in scientific research to study the effects of mitochondrial complex I inhibition. It has been used as a tool to induce Parkinson’s disease-like symptoms in animal models. N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is also used to study the role of mitochondrial dysfunction in neurodegenerative diseases such as Alzheimer’s disease and Huntington’s disease.

Propiedades

Fórmula molecular

C22H24F3N3O3S

Peso molecular

467.5 g/mol

Nombre IUPAC

N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C22H24F3N3O3S/c1-14(2)31-17-5-3-4-15(12-17)20(29)27-21(32)26-18-13-16(22(23,24)25)6-7-19(18)28-8-10-30-11-9-28/h3-7,12-14H,8-11H2,1-2H3,(H2,26,27,29,32)

Clave InChI

YYDBOCIBTPFLDD-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

SMILES canónico

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.